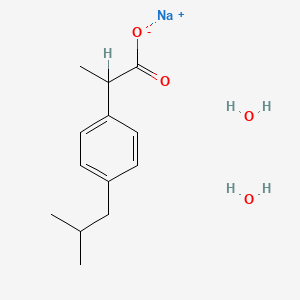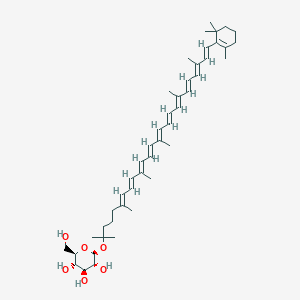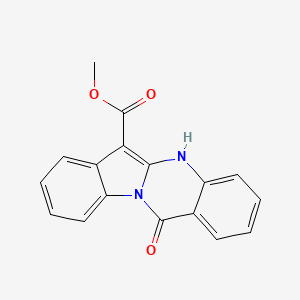
8-methoxycarbonyloctyl 2-acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-{[beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide and a beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminide.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Approaches
- A study detailed the chemoenzymatic synthesis of a sulfated pentasaccharide, utilizing the compound . The synthesis involved regioselective sulfation and fucosylation steps, demonstrating the compound's utility in constructing complex carbohydrate structures (Malleron, Hersant, & Le Narvor, 2006).
- In another research, the compound was used in the synthesis of trisaccharides and tetrasaccharides. The study emphasized the role of thioglycosides and various glycosylation strategies, highlighting the compound's versatility in oligosaccharide construction (Nilsson, Lönn, & Norberg, 2005).
Enzymatic Synthesis and Analysis
- Research focusing on enzymatic synthesis has also utilized this compound. For example, a study synthesized a trisaccharide involving the compound, demonstrating its application in enzymatically stereocontrolled synthesis processes (Choudhury Mukherjee, Minoura, & Uzawa, 2003).
- Another study synthesized a complex pentasaccharide structure, indicating the compound's role in the synthesis of bacterial antigens, which has implications in understanding bacterial infections and developing vaccine components (Lv et al., 2010).
Application in Glycoside Synthesis
- The compound has been applied in the synthesis of neoglycoproteins, which are important in studying and determining epitope specificities of antibodies. This is crucial in immunological research and the development of diagnostic tools (Amer, Hofinger, & Kosma, 2003).
Utility in Complex Carbohydrate Synthesis
- A study leveraged the compound for the concise and efficient synthesis of diverse aminosugars, showcasing its utility in the synthesis of structurally complex and biologically significant carbohydrates (Cai, Ling, & Bundle, 2009).
Eigenschaften
Molekularformel |
C30H53NO17 |
|---|---|
Molekulargewicht |
699.7 g/mol |
IUPAC-Name |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C30H53NO17/c1-14-20(36)22(38)24(40)29(44-14)47-26-17(13-33)46-28(43-11-9-7-5-4-6-8-10-18(35)42-3)19(31-15(2)34)27(26)48-30-25(41)23(39)21(37)16(12-32)45-30/h14,16-17,19-30,32-33,36-41H,4-13H2,1-3H3,(H,31,34)/t14-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
RAWIMSUPKCBBKH-JAXMHQHXSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)



